Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
“Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO3/c16-13-7-12-6-11 (13)8-15 (12)14 (17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 247.29 .Scientific Research Applications
Synthesis of Tropane Alkaloids
Tropane alkaloids: are a class of alkaloids many of which serve as pharmaceutical agents. Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be used in the enantioselective synthesis of these compounds. The 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, shares a similar bicyclic structure to our compound of interest . This similarity can be exploited to synthesize complex tropane structures with desired stereochemistry.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWICDZTOSCKLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576624 |
Source
|
Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
1217190-38-9 |
Source
|
Record name | Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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